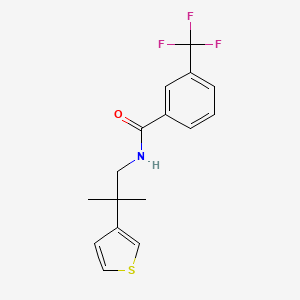

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide and its derivatives have been explored for their antimicrobial properties. Research demonstrates that certain fluorobenzamide compounds, particularly those with a thiazole or thiazolidine structure, exhibit promising antimicrobial activity. For instance, compounds synthesized through microwave-induced methods have shown significant antimicrobial effects against various bacterial and fungal strains, with fluorine atoms playing a crucial role in enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

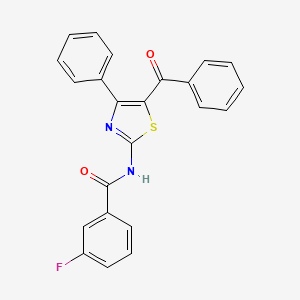

The fluorinated 2-(4-aminophenyl)benzothiazole derivatives, closely related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxic activity in vitro against specific human breast cancer cell lines, while being inactive against certain other cell types, indicating a selective antitumor potential. Modifications to the benzothiazole structure, such as the introduction of fluorine atoms, have been explored to enhance the antitumor activity and selectivity of these compounds (Hutchinson et al., 2001).

Supramolecular Chemistry

The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which include compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, has contributed to the understanding of supramolecular chemistry. These compounds exhibit interesting molecular conformations and modes of supramolecular aggregation, providing insights into the influence of molecular structure on the properties and functionalities of supramolecular systems (Sagar et al., 2018).

Organic Synthesis and Catalysis

Research on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, which involves compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, has expanded the toolkit of organic synthesis and catalysis. These studies have demonstrated efficient methods for the synthesis of polysubstituted benzophenones from fluorobenzenes, contributing to the development of new synthetic strategies in organic chemistry (Suzuki et al., 2008).

Fluorescence and Photophysical Properties

The exploration of triphenylamine–benzothiazole derivatives has shed light on the temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. Such studies, involving molecules with structural similarities to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, have contributed to understanding the mechanisms underlying fluorescence switching and tuning in organic compounds, which has implications for the development of advanced materials for optical and electronic applications (Kundu et al., 2019).

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHCCBYUZIMNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)

![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)

![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)

![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)

![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)